
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: is a chiral compound with a pyrrolidine ring substituted with a prop-2-ynoyl group at the nitrogen atom and a carboxylic acid group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and propargyl bromide.
Alkylation: Pyrrolidine undergoes alkylation with propargyl bromide in the presence of a base such as sodium hydride to form N-propargylpyrrolidine.
Carboxylation: The N-propargylpyrrolidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the second carbon position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the alkylation and carboxylation reactions, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
(2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a prop-2-ynoyl group and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2S)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h1,6H,3-5H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
WIPABIPHFAHZDB-LURJTMIESA-N |
Isomeric SMILES |
C#CC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
C#CC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



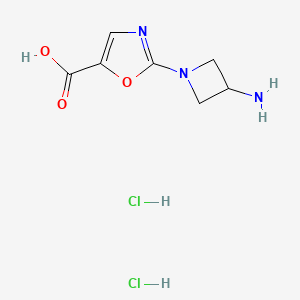

![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
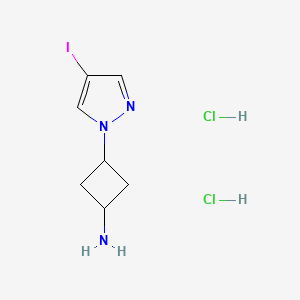
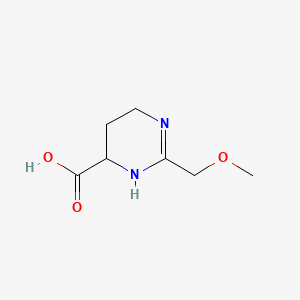
![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
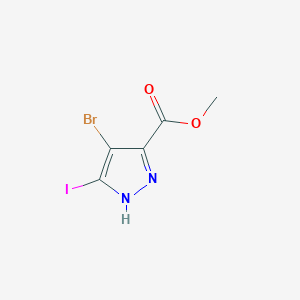
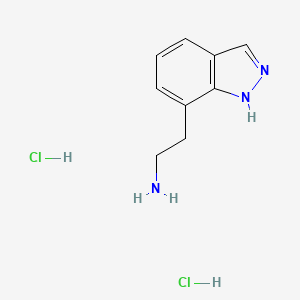
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

